1-Azaflorentheine

1-Azafluoranthenes are a class of organic compounds derived from fluorenones through the substitution of an amino group at the carbon atom adjacent to the carbonyl group. These compounds exhibit unique electronic and optical properties due to their aromatic structure, which is essential for various applications in materials science and pharmaceuticals. Structurally, 1-azafluoranthenes are characterized by a fused benzene ring system with one nitrogen atom replacing a hydrogen atom on the fluorenone moiety.

These substances are of significant interest as potential components in organic light-emitting diodes (OLEDs) due to their high fluorescence efficiency and stability. Additionally, they have shown promise in dye-sensitized solar cells, where their ability to absorb light effectively can enhance energy conversion rates. The tunability of the nitrogen-containing heterocyclic structure allows for the fine-tuning of emission spectra, making 1-azafluoranthenes versatile materials in both display and sensing technologies.

Their synthesis typically involves amination reactions on fluorenones, followed by purification through techniques such as column chromatography or recrystallization. The resulting products can be characterized using spectroscopic methods including UV-Vis absorption and fluorescence spectroscopy, NMR, and mass spectrometry to ensure purity and structural integrity.

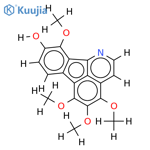

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

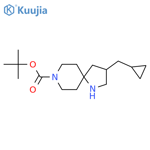

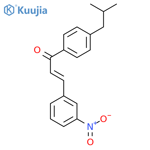

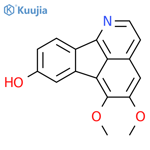

|

Indeno[1,2,3-ij]isoquinoline(6CI,7CI,8CI,9CI) | 206-56-4 | C15H9N |

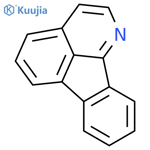

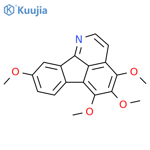

|

4,5,6,9,10-pentamethoxy-indeno[1,2,3-ij]isoquinoline | 38366-03-9 | C20H19NO5 |

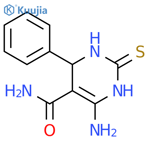

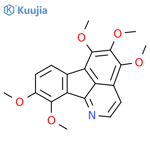

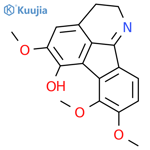

|

Sarumine | 1668590-99-5 | C18H13NO4 |

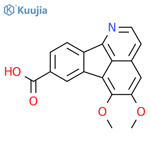

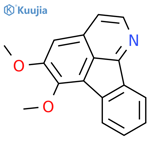

|

Triclisine; 8-Hydroxy | 1844922-68-4 | C17H13NO3 |

|

Indeno[1,2,3-ij]isoquinoline,4,5,6,9-tetramethoxy- | 38366-04-0 | C19H17NO4 |

|

5,7,8-trimethoxy-2,3-dihydroindeno[1,2,3-ij]isoquinoline-6-ol | 1359978-59-8 | C18H17NO4 |

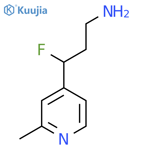

|

5,6-dimethoxy-indeno[1,2,3-ij]isoquinoline | 60888-60-0 | C17H13NO2 |

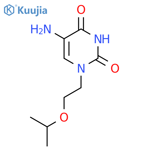

|

Norimelutein | 152606-56-9 | C19H17NO5 |

Verwandte Literatur

-

1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

Empfohlene Lieferanten

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte